10,12-Heneicosadiynoic acid is a long-chain fatty acid characterized by its unique aliphatic structure, which includes two triple bonds located at the 10th and 12th carbon positions. This compound is part of the family of fatty acids known for their diverse biological activities and potential applications in various scientific fields.
10,12-Heneicosadiynoic acid, with the chemical formula and a molecular weight of approximately 318.51 g/mol, is classified as a diene fatty acid due to the presence of two conjugated triple bonds. It belongs to the broader category of organic compounds known as long-chain fatty acids, which typically contain between 13 and 21 carbon atoms in their aliphatic chains .
The synthesis of 10,12-Heneicosadiynoic acid can be achieved through several methods, primarily involving the elongation of shorter chain fatty acids or through specific chemical reactions that introduce triple bonds into a saturated fatty acid backbone. A common approach includes:
The molecular structure of 10,12-Heneicosadiynoic acid features a long hydrophobic carbon chain with two triple bonds. Its structural representation can be depicted using various notations:
CCCCCCCCCCCCCCCCCCCCC#C#C(=O)O
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)23/h2-20H2,1H3,(H,22,23)
This structure contributes to its unique physical and chemical properties, influencing its reactivity and interactions in biological systems .
10,12-Heneicosadiynoic acid participates in various chemical reactions typical for unsaturated fatty acids. Key reactions include:
These reactions are fundamental in both synthetic organic chemistry and biochemistry, particularly in understanding lipid metabolism pathways .
The biological mechanisms involving 10,12-Heneicosadiynoic acid are still under investigation. Preliminary studies suggest that it may play a role in cellular signaling pathways related to inflammation and lipid metabolism. The presence of multiple unsaturated bonds allows for potential interaction with membrane lipids, influencing membrane fluidity and function.
Research indicates that fatty acids with similar structures can modulate signaling pathways associated with metabolic disorders and inflammatory responses .
10,12-Heneicosadiynoic acid exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and applications in research .
10,12-Heneicosadiynoic acid has several potential applications in scientific research:
The ongoing research into this compound continues to reveal its significance across multiple scientific disciplines .
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0